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Compound of Interest

Compound Name: 3-Ethyl-2-methylpentanoic acid

Cat. No.: B2847899

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound registered
under CAS number 600716-77-6. The primary objective is to furnish researchers, scientists,
and drug development professionals with a detailed understanding of its core properties. This
document consolidates available physicochemical data, explores its role in synthetic chemistry,
and provides illustrative experimental methodologies. While direct biological activity of the
compound itself is not extensively documented in publicly available literature, its significance as
a synthetic building block in the creation of complex, biologically active molecules is
highlighted.

Chemical Identity and Physicochemical Properties

The compound associated with CAS number 600716-77-6 is identified as 3-Ethyl-2-
methylpentanoic acid.[1] Its fundamental properties are summarized in the table below,
derived from established chemical databases.
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Property Value Reference
Molecular Formula C8H1602 [1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name 3-ethyl-2-methylpentanoic acid  [1]
Canonical SMILES CCC(CC)C(C)C(=0)0O [1]
InChi Key APZRHSSXERCEFU- (1]
UHFFFAOYSA-N

XLogP3-AA 2.7 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C)c;untg p 2 ]
Rotatable Bond Count 4 [1]
Exact Mass 144.115029749 Da [1]
Topological Polar Surface Area  37.3 A2 [1]
Heavy Atom Count 10 [1]
Complexity 106 [1]

Structure:

Caption: 2D structure of 3-Ethyl-2-methylpentanoic acid.

Biological Activity and Pharmacological Profile

Extensive searches of scientific literature and patent databases did not yield significant data on
the intrinsic biological activity or pharmacological profile of 3-Ethyl-2-methylpentanoic acid
itself. It is not currently marketed as a therapeutic agent, nor is it widely reported as a
standalone bioactive compound in preclinical studies.

However, the relevance of this molecule in drug discovery lies in its utility as a synthetic
building block or synthon. The "3-Ethyl-2-methylpentanoyl” moiety, derived from this carboxylic
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acid, is incorporated into the structure of more complex molecules that exhibit potent biological
activities. This is a common strategy in medicinal chemistry, where the physicochemical
properties of smaller, well-defined fragments are utilized to build larger molecules with desired
pharmacological profiles.

Application in the Synthesis of Biologically Active
Molecules: The Case of Rhizoxin Derivatives

A notable example of the application of 3-Ethyl-2-methylpentanoic acid is in the synthesis of
derivatives of Rhizoxin, a potent anti-tumor agent. These synthetic analogues often feature
modifications to the side chains of the core macrolide structure, and the 3-Ethyl-2-
methylpentanoyl group has been explored as one such modification. The lipophilicity and steric
bulk of this group can influence the binding of the final molecule to its biological target, as well
as its pharmacokinetic properties.

The general synthetic workflow for incorporating the 3-Ethyl-2-methylpentanoyl moiety into a
target molecule (represented as R-NH2, where R is the core structure) is depicted below.

Activation of Carboxylic Acid Acylation Reaction

Activating Agent
3-Ethyl-2 \tanoic acid (e.g., SOCI2, DCC/NHS Acylation
(CAS 600716-77-6)

Click to download full resolution via product page

Caption: General workflow for incorporating the 3-Ethyl-2-methylpentanoyl moiety.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of a named drug candidate
containing the 3-Ethyl-2-methylpentanoyl moiety is not readily available in the public domain, a
general procedure for the acylation of an amine with a carboxylic acid like 3-Ethyl-2-
methylpentanoic acid is a standard and well-documented process in organic chemistry. Below
is a representative protocol for the formation of an amide bond, a common linkage in
biologically active molecules.
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Objective: To synthesize an N-substituted amide by coupling 3-Ethyl-2-methylpentanoic acid
with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

3-Ethyl-2-methylpentanoic acid (CAS 600716-77-6)

Primary or secondary amine (R-NH2 or R2NH)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC)

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvent

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) as a base

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

e Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and
under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Ethyl-2-methylpentanoic
acid (1.0 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous
dichloromethane.

o Activation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add N,N'-
Dicyclohexylcarbodiimide (1.1 equivalents) portion-wise. A white precipitate of
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dicyclohexylurea (DCU) will form. Allow the reaction to stir at O °C for 30 minutes and then at
room temperature for 2-4 hours to form the NHS ester.

Amine Addition: In a separate flask, dissolve the amine (1.0 equivalent) and triethylamine
(1.2 equivalents) in anhydrous dichloromethane.

Coupling: Filter the NHS ester solution to remove the DCU precipitate. Add the amine
solution dropwise to the filtered NHS ester solution at O °C. Allow the reaction to warm to
room temperature and stir overnight.

Work-up:
o Filter the reaction mixture to remove any further precipitate.

o Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCI (if the
amine is basic), saturated aqueous sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography using an
appropriate eluent system to afford the pure N-substituted 3-Ethyl-2-methylpentanoyl amide.

Characterization: Confirm the structure and purity of the final product using appropriate
analytical techniques such as *H NMR, 3C NMR, and Mass Spectrometry.
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Caption: Experimental workflow for amide bond formation.

Conclusion
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While CAS number 600716-77-6, 3-Ethyl-2-methylpentanoic acid, does not appear to
possess significant intrinsic biological activity based on currently available data, its importance
in the field of drug discovery should not be understated. Its well-defined physicochemical
properties and its utility as a lipophilic building block make it a valuable synthon in the
construction of more complex and potent therapeutic agents. The synthetic methodologies for
its incorporation into larger molecules are standard and robust, allowing for the systematic
exploration of structure-activity relationships in drug design. Future research may yet uncover
novel biological roles for this compound, but its current value is firmly established in the realm
of synthetic and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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